Cas no 259674-19-6 (TRPM8 antagonist 2)

TRPM8 antagonist 2 化学的及び物理的性質
名前と識別子
-
- TRPM8 antagonist 2
- TRPM8 Antagonist
- 259674-19-6
- L-Tryptophan, N,N-bis(phenylmethyl)-, methyl ester
- Methyl N,N-dibenzyl-L-tryptophanate
- Methyl Na,Na-dibenzyl-L-tryptophanate
- EX-A3250
- (S)-methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate
- methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate
- BS-46408
- DA-78665
- S0174
- CS-0046046
- E73431
- AKOS040758789
- TRPM8 antagonist 14
- HY-112430
- BDBM50465610
- CHEMBL4295040
- TQR1202
-
- インチ: 1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1
- InChIKey: HHVOOJDLCVOLKI-VWLOTQADSA-N
- SMILES: C(OC)(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
計算された属性
- 精确分子量: 398.199428076g/mol
- 同位素质量: 398.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 30
- 回転可能化学結合数: 9
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 45.3Ų
TRPM8 antagonist 2 Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
TRPM8 antagonist 2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC11472-100 mg |
TRPM8 antagonist 14 |
259674-19-6 | >98% | 100mg |
$700.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-100 mg |
TRPM8 antagonist 2 |
259674-19-6 | 98% | 100MG |
¥6333.00 | 2023-03-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-1 mL * 10 mM (in DMSO) |
TRPM8 antagonist 2 |
259674-19-6 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥843.00 | 2022-04-26 | |
DC Chemicals | DC11472-1 g |
TRPM8 antagonist 14 |
259674-19-6 | >98% | 1g |
$2400.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-1 mg |
TRPM8 antagonist 2 |
259674-19-6 | 98% | 1mg |
¥301.00 | 2023-03-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | T5698-100mg |
259674-19-6 | 98% | 100mg |
¥6333.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S87758-10mg |
TRPM8 antagonist 2 |
259674-19-6 | 98% | 10mg |
¥1040.00 | 2023-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01122559-250mg |
Methyl Na,Na-dibenzyl-L-tryptophanate |
259674-19-6 | 98+% | 250mg |
¥1450.0 | 2023-03-20 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S87758-2mg |
TRPM8 antagonist 2 |
259674-19-6 | 98% | 2mg |
¥400.00 | 2023-03-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T910352-10mg |
TRPM8 antagonist 14 |
259674-19-6 | 98% | 10mg |
¥3,908.70 | 2022-08-31 |
TRPM8 antagonist 2 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
TRPM8 antagonist 2に関する追加情報
Comprehensive Overview of TRPM8 antagonist 2 (CAS No. 259674-19-6): Mechanism, Applications, and Research Insights
The TRPM8 antagonist 2 (CAS No. 259674-19-6) is a specialized compound gaining significant attention in pharmacological and biomedical research due to its selective inhibition of the TRPM8 ion channel. This channel, also known as the cold and menthol receptor, plays a pivotal role in thermosensation and pain signaling. Researchers are increasingly exploring TRPM8 antagonists for their potential in managing conditions like chronic pain, overactive bladder, and migraine, aligning with current trends in precision medicine and non-opioid pain therapies.
In recent years, the demand for TRPM8 channel modulators has surged, driven by the need for alternatives to traditional analgesics. A 2023 study highlighted the compound's efficacy in reducing neuropathic pain in preclinical models, sparking interest in its drug development potential. The unique chemical structure of 259674-19-6 allows it to bind competitively to the TRPM8 receptor, blocking menthol-induced activation—a mechanism distinct from conventional voltage-gated sodium channel blockers.
From a molecular perspective, TRPM8 antagonist 2 exhibits high selectivity (>100-fold) over other TRP channels, such as TRPV1 or TRPA1, minimizing off-target effects. This specificity makes it a valuable research tool compound for studying thermoregulation pathways and cold allodynia. Pharmaceutical companies are now investigating derivatives of 259674-19-6 to optimize blood-brain barrier permeability and oral bioavailability, addressing common challenges in CNS-targeted drug design.
The compound's relevance extends to cancer research, where TRPM8 expression correlates with prostate and pancreatic tumor progression. Studies suggest that TRPM8 inhibition may suppress cancer cell proliferation through calcium signaling modulation. This dual applicability in neurology and oncology positions TRPM8 antagonist 2 as a multifunctional scaffold for next-generation therapeutics.
Quality parameters for CAS 259674-19-6 typically include ≥98% purity (HPLC), confirmed by mass spectrometry and NMR spectroscopy. Researchers emphasize the importance of solubility testing in DMSO or aqueous buffers for in vitro assays. Storage recommendations (-20°C under nitrogen) ensure stability of this small molecule inhibitor, which has a molecular weight of 328.4 g/mol and LogP of 3.2, indicating moderate lipophilicity.
Emerging applications in dermatology explore TRPM8 antagonist 2's effects on itch sensation and inflammatory skin conditions. A 2024 clinical trial hypothesis proposes its use in rosacea management, leveraging its ability to attenuate neuropeptide release from sensory neurons. Such developments align with growing consumer interest in neurogenic inflammation and cosmeceutical ingredients.
From a commercial standpoint, 259674-19-6 is available as a research-grade chemical from specialized suppliers, with prices ranging $200-$500 per 5mg. The compound's patent landscape shows active filings for formulation methods and combination therapies, reflecting industry confidence in its translational potential. Analytical methods like HPLC-MS and kinetic solubility assays are critical for quality control during preclinical development.
Future directions include structure-activity relationship (SAR) studies to enhance pharmacokinetic properties and reduce potential CYP450 interactions. The scientific community anticipates that optimized TRPM8 modulators may soon enter Phase I trials for chronic cough or interstitial cystitis, conditions with high unmet medical needs. This progression underscores the importance of 259674-19-6 as a lead compound in ion channel drug discovery.
259674-19-6 (TRPM8 antagonist 2) Related Products
- 19690-45-0(Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride)
- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
- 2248175-89-3((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)
- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 863512-65-6(3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide)
- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)
- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

